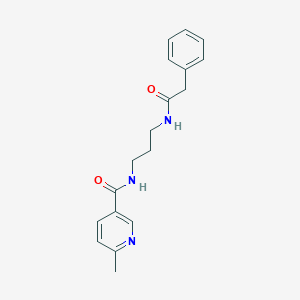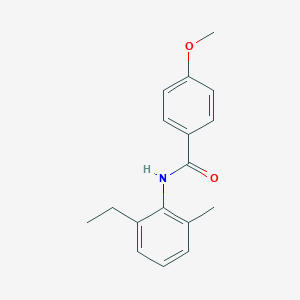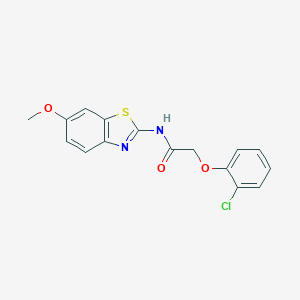
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide, also known as MPAP, is a synthetic compound that belongs to the group of nicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology.
作用机制
The mechanism of action of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide is not fully understood, but it is believed to involve multiple pathways. 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. It also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to enhance the immune response by regulating the production of cytokines and chemokines and enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various fields of medicine, which makes it a promising candidate for further research. However, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential side effects.
未来方向
There are several future directions for 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide research. In neuroscience, further studies are needed to investigate the potential therapeutic applications of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as a chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs. In immunology, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as an immunomodulatory agent to enhance the immune response against cancer and viral infections. Overall, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has the potential to be a promising therapeutic agent in various fields of medicine, and further research is needed to fully elucidate its potential.
合成方法
The synthesis of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide involves the reaction between 6-methyl-nicotinamide and 3-phenylacetylamino-propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane or other suitable solvents. The product is then purified by column chromatography or recrystallization to obtain pure 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide.
科学研究应用
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to enhance memory and learning in animal models of Alzheimer's disease.
In cancer research, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
In immunology, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer and viral infections.
属性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
6-methyl-N-[3-[(2-phenylacetyl)amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-14-8-9-16(13-21-14)18(23)20-11-5-10-19-17(22)12-15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12H2,1H3,(H,19,22)(H,20,23) |
InChI 键 |
OUJSMSFLPHKLQT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
溶解度 |
46.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)